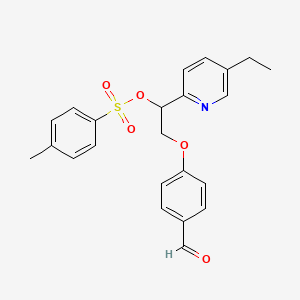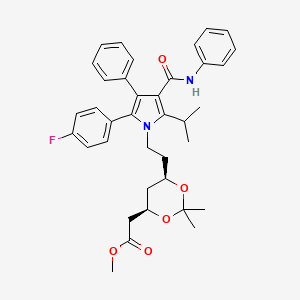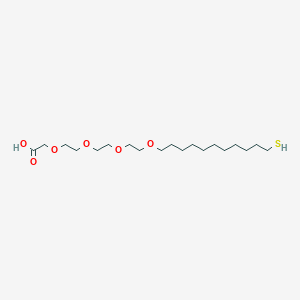
Azido-PEG11-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG11-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It serves as a versatile linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins.
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG11-CH2COOH can be synthesized through a multi-step process involving the modification of PEG chains. The general synthetic route includes the following steps:
Activation of PEG: The PEG chain is activated by converting the terminal hydroxyl group to a more reactive intermediate, such as a tosylate or mesylate.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The azido-terminated PEG is further reacted with a carboxylating agent, such as chloroacetic acid, to introduce the terminal carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Azido-PEG11-CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkynes to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in CuAAC reactions. The reaction is typically carried out in a mixture of water and an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature.
SPAAC Reactions: SPAAC reactions do not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and have diverse applications in bioconjugation, drug development, and materials science.
科学的研究の応用
Azido-PEG11-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.
Biology: The compound is used in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, with fluorescent probes or other tags.
Medicine: this compound is employed in the development of targeted therapies, including drug delivery systems and diagnostic agents.
Industry: The compound is used in the production of functionalized materials, such as hydrogels and nanoparticles, for various industrial applications.
作用機序
The mechanism of action of Azido-PEG11-CH2COOH is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and bioorthogonal. In the context of PROTACs, this compound serves as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
類似化合物との比較
Azido-PEG11-CH2COOH can be compared with other PEG-based linkers and azide-containing compounds. Some similar compounds include:
Azido-PEG4-CH2COOH: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.
Azido-PEG8-CH2COOH: An intermediate-length PEG linker with properties between Azido-PEG4-CH2COOH and this compound.
Azido-PEG12-CH2COOH: A slightly longer PEG linker with increased solubility and flexibility compared to this compound.
The uniqueness of this compound lies in its optimal length, which provides a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in click chemistry and bioconjugation.
特性
分子式 |
C24H47N3O13 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29) |
InChIキー |
XLUHQICXMSKVSO-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)

![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)


![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)

![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)
